Phosphate de trisodium dodécahydraté

Vue d'ensemble

Description

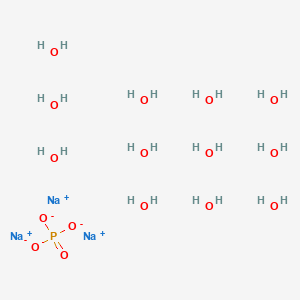

Sa formule chimique est Na₃PO₄·12H₂O, et sa masse molaire est de 380,12 g/mol . Ce composé est largement utilisé dans diverses applications industrielles et scientifiques en raison de ses propriétés alcalines et de sa solubilité dans l'eau.

Applications De Recherche Scientifique

Sodium phosphate tribasic dodecahydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a buffering agent in chemical reactions and analytical chemistry.

Biology: Employed in the preparation of buffer solutions for biological experiments.

Medicine: Utilized in pharmaceutical formulations and as a laxative.

Industry: Applied in water treatment processes, cleaning agents, and as a food additive

Mécanisme D'action

Target of Action

Trisodium phosphate dodecahydrate primarily targets iron and bacterial cells . It serves as a corrosion inhibitor for iron, effectively reducing the rate of the anodic iron dissolution reaction in unbuffered solutions . Additionally, it disrupts the cytoplasmic and outer membranes of bacterial cells, such as Salmonella enterica, thereby preventing the spread of bacteria .

Mode of Action

The compound interacts with its targets through chemical reactions . In the case of iron, it forms a protective layer on the metal surface, inhibiting corrosion . When interacting with bacterial cells, it disrupts the integrity of the cell membranes, leading to leakage of intracellular contents and eventual cell death .

Biochemical Pathways

Its ability to disrupt bacterial cell membranes suggests it may interfere with essential cellular processes such as nutrient uptake, waste excretion, and maintenance of electrochemical gradients .

Pharmacokinetics

As a highly soluble compound , it is expected to be rapidly absorbed and distributed in the body following ingestion or dermal exposure. Its elimination pathways and half-life remain unknown.

Result of Action

The primary molecular and cellular effects of trisodium phosphate dodecahydrate’s action include the prevention of iron corrosion and the inhibition of bacterial growth . These effects make it valuable in various applications, including as a cleaning agent, stain remover, and food additive .

Action Environment

The action of trisodium phosphate dodecahydrate can be influenced by environmental factors such as pH, temperature, and the presence of other ions . For instance, its solubility increases with temperature , which can enhance its reactivity and efficacy. Additionally, its corrosive action on iron is effective under both aerated and deaerated conditions .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction: Le phosphate trisodique dodécahydraté est généralement synthétisé en neutralisant l'acide phosphorique avec du carbonate de sodium. La réaction produit du phosphate monosodique, qui est ensuite réagi avec de l'hydroxyde de sodium pour former du phosphate trisodique. Le produit final est cristallisé avec douze molécules d'eau pour former le dodécahydrate .

Méthodes de Production Industrielle: Dans les milieux industriels, la production de phosphate trisodique dodécahydraté implique les étapes suivantes:

Neutralisation: L'acide phosphorique est neutralisé avec du carbonate de sodium pour produire du phosphate disodique.

Conversion: Le phosphate disodique est ensuite réagi avec de l'hydroxyde de sodium pour former du phosphate trisodique.

Cristallisation: Le phosphate trisodique est cristallisé avec douze molécules d'eau pour obtenir la forme dodécahydratée.

Analyse Des Réactions Chimiques

Types de Réactions: Le phosphate trisodique dodécahydraté subit diverses réactions chimiques, notamment:

Oxydation et Réduction: Il peut participer à des réactions redox, bien qu'il soit plus couramment utilisé comme agent tampon.

Substitution: Il peut subir des réactions de substitution où le groupe phosphate est remplacé par d'autres groupes fonctionnels.

Réactifs et Conditions Communs:

Oxydation: En présence d'agents oxydants forts, le phosphate trisodique dodécahydraté peut être oxydé pour former des composés à l'état d'oxydation plus élevé.

Substitution: Les réactions de substitution nécessitent généralement des conditions acides ou basiques pour faciliter le remplacement du groupe phosphate.

Produits Principaux:

Produits d'Oxydation: Phosphates à l'état d'oxydation plus élevé.

Produits de Substitution: Divers phosphates substitués en fonction des réactifs utilisés.

4. Applications de la Recherche Scientifique

Le phosphate trisodique dodécahydraté a une large gamme d'applications dans la recherche scientifique, notamment:

Chimie: Utilisé comme agent tampon dans les réactions chimiques et la chimie analytique.

Biologie: Employé dans la préparation de solutions tampons pour les expériences biologiques.

Médecine: Utilisé dans les formulations pharmaceutiques et comme laxatif.

Industrie: Appliqué dans les procédés de traitement de l'eau, les agents de nettoyage et comme additif alimentaire

5. Mécanisme d'Action

Le mécanisme d'action du phosphate trisodique dodécahydraté implique sa capacité à se dissocier dans l'eau pour former des ions sodium et des ions phosphate. Ces ions peuvent interagir avec diverses cibles moléculaires et voies, notamment:

Action Tamponne: Les ions phosphate aident à maintenir les niveaux de pH dans les solutions en neutralisant les acides et les bases.

Effets Osmotiques: Dans les applications médicales, il agit comme un laxatif osmotique en attirant l'eau dans les intestins, ce qui favorise les mouvements intestinaux.

Composés Similaires:

Phosphate Monosodique (NaH₂PO₄): Utilisé comme agent tampon et dans les additifs alimentaires.

Phosphate Disodique (Na₂HPO₄): Couramment utilisé dans la transformation alimentaire et comme agent tampon.

Phosphate Tripotassique (K₃PO₄): Utilisé dans les additifs alimentaires et comme agent tampon.

Unicité: Le phosphate trisodique dodécahydraté est unique en raison de sa haute solubilité dans l'eau et de sa capacité à former une solution fortement alcaline. Cela le rend particulièrement utile dans les applications nécessitant des conditions fortement alcalines et une capacité tampon efficace .

Comparaison Avec Des Composés Similaires

Monosodium Phosphate (NaH₂PO₄): Used as a buffering agent and in food additives.

Disodium Phosphate (Na₂HPO₄): Commonly used in food processing and as a buffering agent.

Tripotassium Phosphate (K₃PO₄): Used in food additives and as a buffering agent.

Uniqueness: Sodium phosphate tribasic dodecahydrate is unique due to its high solubility in water and its ability to form a highly alkaline solution. This makes it particularly useful in applications requiring strong alkaline conditions and effective buffering capacity .

Activité Biologique

Trisodium phosphate dodecahydrate (TSP), chemically represented as Na₃PO₄·12H₂O, is a highly soluble alkaline compound with diverse applications in various industries, including food processing, cleaning products, and pharmaceuticals. This article explores its biological activity, focusing on its physiological roles, safety profile, and potential health effects based on recent research findings.

- Molecular Formula : Na₃PO₄·12H₂O

- Molecular Weight : 380.18 g/mol

- Density : 1.62 g/cm³

- Melting Point : 75 °C

- Boiling Point : 158 °C at 760 mmHg

Trisodium phosphate dissociates in physiological conditions to release sodium and phosphate ions, both of which are essential components in various biological processes:

-

Sodium Ions :

- Regulate blood pressure and volume.

- Play a crucial role in nerve transmission and muscle contraction.

- Maintain osmotic balance and fluid distribution in the body.

-

Phosphate Ions :

- Vital for energy metabolism as a component of ATP (adenosine triphosphate).

- Involved in cellular signaling pathways and protein synthesis regulation.

- Essential for bone health and skeletal development by participating in mineralization processes.

The homeostasis of these ions is tightly regulated by renal function, with excess sodium excreted in urine and phosphate levels maintained through intestinal absorption and bone metabolism .

Table 1: Biological Functions of Constituent Ions

| Ion | Biological Function | Source |

|---|---|---|

| Sodium (Na⁺) | Regulates blood pressure, nerve function | NICNAS (2012) |

| Phosphate (PO₄³⁻) | Energy metabolism, protein synthesis | Penido & Alon (2012) |

Safety Profile

TSP is generally recognized as safe when used appropriately. However, excessive intake can lead to metabolic alkalosis, characterized by symptoms such as confusion, muscle spasms, nausea, and vomiting. The normal pH range of blood is maintained through various homeostatic mechanisms; thus, chronic systemic health effects from TSP are minimal when consumed within recommended limits .

Table 2: Toxicity Information

| Endpoint | Value | Reference |

|---|---|---|

| Oral LD50 (rat) | 7400 mg/kg | E-HASP (2010) |

| Skin Irritation | Possible | Thermo Fisher Scientific |

| Respiratory Irritation | Possible with exposure | NICNAS (2012) |

Case Studies and Research Findings

Recent studies have highlighted the applications of TSP in various fields:

- Water Treatment : TSP is utilized for its water-softening properties by binding calcium and magnesium ions, thus preventing scaling in plumbing systems. This application improves the efficiency of detergents used with softened water .

- Pharmaceuticals : As an excipient, TSP plays a role in enhancing the stability and solubility of pharmaceutical formulations. Its buffering capacity helps maintain pH levels conducive to drug efficacy .

- Cosmetic Products : TSP is incorporated into cosmetics for its buffering and chelating properties, contributing to product stability and performance .

Propriétés

Numéro CAS |

10101-89-0 |

|---|---|

Formule moléculaire |

H5NaO5P |

Poids moléculaire |

139.00 g/mol |

Nom IUPAC |

trisodium;phosphate;dodecahydrate |

InChI |

InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |

Clé InChI |

AXCRQNJHVGYJII-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] |

SMILES canonique |

O.OP(=O)(O)O.[Na] |

melting_point |

Melting point equals 164 to 170 ° F |

Key on ui other cas no. |

10101-89-0 |

Description physique |

Dry Powder Colorless to white crystals; [CAMEO] |

Pictogrammes |

Corrosive |

Numéros CAS associés |

60593-58-0 60593-59-1 15819-50-8 10140-65-5 10361-89-4 |

Synonymes |

dibasic sodium phosphate, anhydrous disodium acid phosphate disodium hydrogen phosphate disodium hydrogen phosphate anhydrous monosodium dihydrogen phosphate neutral sodium hydrogen phosphate phosphoric acid, disodium salt phosphoric acid, disodium salt, 32P-labeled phosphoric acid, disodium salt, anhydrous phosphoric acid, disodium salt, dodecahydrate phosphoric acid, disodium salt, heptahydrate phosphoric acid, monosodium salt phosphoric acid, monosodium salt, anhydrous phosphoric acid, sodium (2:3) salt phosphoric acid, sodium salt phosphoric acid, trisodium salt phosphoric acid, trisodium salt , 32P-labeled phosphoric acid, trisodium salt , dodecahydrate sodium biphosphate sodium dihydrogen orthophosphate sodium dihydrogen phosphate sodium hydrophosphate sodium phosphate sodium phosphate monobasic anhydrous sodium phosphate, dibasic sodium phosphate, dibasic (anhydrous) sodium phosphate, disodium salt sodium phosphate, monobasic sodium phosphate, monobasic anhydrous sodium phosphate, tribasic sodium phosphate, tribasic, dodecahydrate trisodium phosphate trisodium phosphate dodecahydrate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Trisodium phosphate dodecahydrate can interact with certain APIs, potentially leading to incompatibility issues. For instance, differential thermal analysis (DTA) revealed interactions between trisodium phosphate dodecahydrate and cephradine, suggesting potential incompatibility. In contrast, no interaction was observed with anhydrous sodium carbonate.

A: Trisodium phosphate dodecahydrate contains water molecules that can be released under certain conditions, like elevated temperatures. This in-situ generated moisture can trigger disproportionation of salt forms of APIs, potentially impacting their stability. Studies showed significant disproportionation of a model salt API in blends with trisodium phosphate dodecahydrate at 40 °C and 70 °C in closed systems, highlighting the importance of considering in-situ moisture generation when formulating with hydrated excipients.

A: Trisodium phosphate dodecahydrate acts as an alkalizing agent in pharmaceutical formulations. When incorporated into matrix pellets containing atenolol and ethylcellulose, it significantly improved the drug's dissolution rate. This enhancement is attributed to the alkalizing effect of trisodium phosphate dodecahydrate, which increases the pH of the dissolution medium, facilitating atenolol dissolution.

A: Studies have shown that the inclusion of trisodium phosphate dodecahydrate in formulations can affect the properties of pellets produced by extrusion/spheronization. Utilizing a higher amount of water as the binding liquid during pellet preparation, along with trisodium phosphate dodecahydrate, resulted in pellets with improved physical characteristics, including more uniform shape and enhanced hardness, making them suitable for coating and subsequent in vivo studies.

A: While trisodium phosphate dodecahydrate effectively prevented biodegradation of methyl tertiary butyl ether (MTBE) and other gasoline components in groundwater for extended periods, it is not recommended as a universal preservative. This is because it caused base-catalyzed hydrolysis of bromomethane during a spike recovery experiment.

A: Incorporating trisodium phosphate dodecahydrate into an alginate impression material formulation resulted in a product with improved accuracy compared to traditional powder-type alginate materials. Scanning electron microscopy revealed a denser structure with fewer bubbles in the novel material, contributing to its enhanced accuracy.

A: Trisodium phosphate dodecahydrate plays a crucial role in achieving the desired properties of a new injectable alginate impression material. Its inclusion, along with other carefully selected ingredients, allows for a smooth and homogenous mixture when combined with a reactor paste containing calcium sulfate hemihydrate, resulting in a material with suitable viscosity for injection and setting characteristics.

A: Trisodium phosphate dodecahydrate plays a crucial catalytic role in a key nucleophilic substitution reaction during the synthesis of the energetic material 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine. This compound exhibits promising properties as a melt-cast energetic material with higher thermal stability and lower sensitivity compared to RDX.

A: Trisodium phosphate dodecahydrate is a relevant component in the complex saltcake mixtures found in nuclear waste storage tanks. Understanding its solubility and interactions with other salts, particularly in the sodium, fluoride, and phosphate system, is crucial for optimizing the saltcake dissolution process, a critical step in nuclear waste remediation efforts.

A: Accurately predicting the solubility and behavior of trisodium phosphate dodecahydrate in mixed salt solutions, particularly at varying temperatures, poses significant challenges for thermodynamic models like ESP. The formation of double salts, such as sodium fluoride-sulfate double salt, further complicates these predictions. These limitations can lead to inaccurate estimations of important parameters like ionic strength, which is crucial for understanding phenomena like pipeline plugging during waste processing.

A: Trisodium phosphate dodecahydrate, with its phase transition temperature in the desired range for water and space heating (60-100 °C), has been investigated as a potential phase change material (PCM). Research focused on preventing supercooling and phase segregation through the use of nucleating agents, extra water, and thickening agents to enhance its performance in thermal energy storage applications.

A: Trisodium phosphate dodecahydrate can be used as a preservative for soil samples being analyzed for gasoline additives like MTBE. This is particularly useful when analyzing for degradation products of MTBE, as it helps maintain sample integrity during storage.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.